1-(but-3-yn-1-yl)piperidin-4-one
CAS No.: 1016812-78-4
Cat. No.: VC11554165
Molecular Formula: C9H13NO
Molecular Weight: 151.2
Purity: 95
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1016812-78-4 |
|---|---|
| Molecular Formula | C9H13NO |
| Molecular Weight | 151.2 |
Introduction
Chemical Identity and Structural Characteristics
IUPAC Nomenclature and Molecular Formula
1-(But-3-yn-1-yl)piperidin-4-one (CAS No. 1016812-78-4) is a bicyclic organic compound with the molecular formula C₉H₁₃NO and a molecular weight of 151.2 g/mol. The IUPAC name derives from the piperidin-4-one core, where a but-3-yn-1-yl group is substituted at the nitrogen atom.
Structural Features
The molecule consists of a six-membered piperidin-4-one ring (a ketone at the 4-position) and a terminal alkyne substituent (but-3-yn-1-yl) at the nitrogen. Key structural attributes include:
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Piperidin-4-one ring: Adopts a chair conformation in its most stable state, with the ketone oxygen at the equatorial position .
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Alkyne substituent: The sp-hybridized carbon atoms in the but-3-yn-1-yl group introduce linear geometry and reactivity toward cycloaddition or hydrogenation.
Table 1: Chemical Identity of 1-(But-3-yn-1-yl)piperidin-4-one
| Property | Value | Source |
|---|---|---|
| CAS No. | 1016812-78-4 | |
| Molecular Formula | C₉H₁₃NO | |
| Molecular Weight | 151.2 g/mol | |
| Purity | 95% | |
| SMILES | C#CCCN1C(=O)CCC1 |
Synthesis and Manufacturing
Synthetic Routes
While no direct synthesis of 1-(but-3-yn-1-yl)piperidin-4-one is documented in the provided sources, analogous methods for piperidin-4-one derivatives suggest feasible pathways:
Alkylation of Piperidin-4-one
A common approach involves nucleophilic substitution of piperidin-4-one with propargyl bromide (but-3-yn-1-yl bromide) under basic conditions :
This method parallels the synthesis of 1-(but-3-en-1-yl)piperidin-4-amine, where alkylation is followed by functional group interconversion .
Reductive Amination
Alternative routes may employ reductive amination of 4-piperidone with but-3-yn-1-amine, though this requires careful control of reaction conditions to avoid over-reduction of the alkyne .
Industrial-Scale Challenges
Synthetic scalability faces hurdles such as:
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Alkyne stability: Terminal alkynes are prone to polymerization under acidic or high-temperature conditions.
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Purification: Separation from byproducts (e.g., unreacted piperidin-4-one) demands chromatography or recrystallization.
Physicochemical Properties
Experimental Data
Limited experimental data are available, but inferences can be drawn from related compounds:
Table 2: Estimated Physicochemical Properties
Stability and Reactivity
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Thermal stability: Decomposition above 260°C, consistent with alkyne-containing compounds.
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Reactivities:
Spectroscopic Characterization
Theoretical Predictions (DFT Studies)
While no DFT studies on 1-(but-3-yn-1-yl)piperidin-4-one exist, analogous piperidin-4-one derivatives exhibit:
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IR spectroscopy: Strong C=O stretch at 1,710–1,740 cm⁻¹ and C≡C-H stretch at 3,300 cm⁻¹ .
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NMR spectroscopy:
Mass Spectrometry
Predicted fragmentation patterns include:
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Base peak at m/z 151 (molecular ion).
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Loss of CO (m/z 123) and alkyne group (m/z 96).
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